molecular formula C11H16N2O B180193 1-(4-Aminophenyl)piperidin-4-ol CAS No. 142752-12-3

1-(4-Aminophenyl)piperidin-4-ol

Cat. No.: B180193
CAS No.: 142752-12-3
M. Wt: 192.26 g/mol
InChI Key: BJXPIIDUCADEKU-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)piperidin-4-ol is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-aminophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXPIIDUCADEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588573
Record name 1-(4-Aminophenyl)piperidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142752-12-3
Record name 1-(4-Aminophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-aminophenyl)piperidin-4-ol
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Structural Significance Within Piperidine Chemistry

The architecture of 1-(4-Aminophenyl)piperidin-4-ol is a compelling fusion of two key chemical moieties: a piperidine (B6355638) ring and an aminophenyl group. The piperidine scaffold, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds. mdpi.com The presence of a hydroxyl group at the 4-position of the piperidine ring introduces a site for hydrogen bonding and potential for further chemical modification.

The aminophenyl group attached to the piperidine nitrogen provides a crucial aromatic component and a primary amine. This amine group can act as a nucleophile, a base, or a point for diazotization and subsequent reactions, making it a versatile handle for synthetic transformations. The combination of the aliphatic, heterocyclic piperidine ring and the aromatic aminophenyl group results in a molecule with a distinct polarity profile and a rich potential for forming diverse intermolecular interactions.

Table 1: Chemical and Structural Properties of this compound

Property Value Reference
CAS Number 142752-12-3 bldpharm.comcalpaclab.com
Molecular Formula C11H16N2O bldpharm.comcalpaclab.comuni.lu
Molecular Weight 192.26 g/mol bldpharm.comcalpaclab.com
IUPAC Name This compound sigmaaldrich.com
SMILES OC1CCN(C2=CC=C(N)C=C2)CC1 bldpharm.comuni.lu
InChI Key BJXPIIDUCADEKU-UHFFFAOYSA-N uni.lusigmaaldrich.com
Physical Form Solid sigmaaldrich.com

| Purity | Typically ≥97% | calpaclab.comsigmaaldrich.com |

Interdisciplinary Research Relevance

The unique structural characteristics of 1-(4-Aminophenyl)piperidin-4-ol have made it a valuable building block and research tool in various scientific fields. Its applications are particularly prominent in medicinal chemistry and materials science.

In the realm of medicinal chemistry , this compound serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. smolecule.com The piperidine (B6355638) moiety is a well-established pharmacophore found in numerous approved drugs, and its combination with the aminophenyl group allows for the exploration of new chemical space in drug discovery. mdpi.com For instance, derivatives of aminophenylpiperidine have been investigated for their potential as enzyme inhibitors. acs.orggoogle.com The ability to modify both the piperidine and the aminophenyl portions of the molecule enables the systematic optimization of structure-activity relationships.

In materials science , the bifunctional nature of this compound, possessing both an amine and a hydroxyl group, makes it an interesting monomer for the synthesis of novel polymers. These functional groups can participate in polymerization reactions, leading to the formation of polyamides, polyimides, or polyurethanes with tailored properties. The rigid aromatic unit and the flexible aliphatic piperidine ring can influence the thermal and mechanical properties of the resulting materials.

Furthermore, its utility extends to analytical chemistry . A recent study highlighted the use of N-(4-aminophenyl)piperidine as a derivatization agent to enhance the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS). rowan.eduresearchwithrowan.com This derivatization improves the ionization efficiency and sensitivity of the analysis, demonstrating the compound's potential to facilitate advancements in analytical methodologies. rowan.eduresearchwithrowan.com

Current Research Landscape and Future Directions

Direct Synthesis Strategies of this compound

Direct synthesis strategies are characterized by the modification of a piperidine scaffold that is already formed. These approaches typically involve the formation of the crucial C-N bond between the piperidine nitrogen and the aminophenyl group or the chemical transformation of a precursor group on the phenyl ring.

Amination Reactions of Substituted Piperidinols

The synthesis of 1-arylpiperidines can be achieved through nucleophilic aromatic substitution (SNAr) reactions. In this approach, a piperidinol derivative acts as the nucleophile, attacking an activated aromatic ring. For the synthesis of this compound, a common precursor is 1-(4-nitrophenyl)piperidin-4-one (B1587207), which can be synthesized by reacting piperidin-4-one with 1-fluoro-4-nitrobenzene. The subsequent reduction of both the ketone and the nitro group yields the target compound.

A related strategy involves the N-allylation of a substituted aniline (B41778), such as 4-fluoroaniline (B128567), followed by further synthetic manipulations. nih.gov While not a direct amination with piperidinol, this highlights the construction of the nitrogen-aryl bond early in the synthetic sequence. The reaction of 4-fluoroaniline with allyl bromide in the presence of potassium carbonate and DMF can yield N-allyl-4-fluoroaniline. nih.gov This intermediate, however, requires significant further steps to form the piperidine ring and is less direct.

Reduction of Nitroaromatic Precursors

A prevalent and efficient method for preparing this compound involves the reduction of its corresponding nitroaromatic precursor, 1-(4-nitrophenyl)piperidin-4-ol. This two-step approach begins with the synthesis of the nitro intermediate, followed by the reduction of the nitro group to an amine.

The precursor, 1-(4-nitrophenyl)piperidin-4-one, can be synthesized and subsequently reduced. sigmaaldrich.com The reduction of the nitro group is a standard transformation in organic synthesis and can be accomplished using a variety of reagents and conditions. Catalytic hydrogenation is a widely used, clean, and efficient method.

Table 1: Conditions for Catalytic Hydrogenation of Nitroarenes

Catalyst Hydrogen Source Solvent Temperature Pressure Notes
10% Pd/C H2 gas Ethanol (B145695)/Methanol Room Temp 1-50 bar A common and highly effective method.
10% Rh/C H2 gas Water 80 °C 5 atm Effective for various aromatic and heteroaromatic compounds. organic-chemistry.org
Ni Nanoparticles H2 gas - 80 °C 10 bar Used for one-pot hydrogenation and acetylation of 4-nitrophenol. rsc.org
Fe2O3/NGr@C Paraformaldehyde DMSO-water 130 °C - Avoids external hydrogen gas, uses paraformaldehyde as a reductant. nih.gov

The reduction of 1-(4-nitrophenyl)piperidin-4-ol (which can be formed by reduction of the ketone in 1-(4-nitrophenyl)piperidin-4-one sigmaaldrich.com) with a system like Pd/C and hydrogen gas in a solvent such as ethanol would afford this compound in high yield.

Reductive Amination Approaches for Piperidine N-Substitution

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used for the N-alkylation of amines. researchgate.netorganic-chemistry.org This reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine. To synthesize this compound, this can be approached by reacting piperidin-4-ol with a suitable aminophenyl ketone or by reacting piperidin-4-one with an aniline derivative.

A direct approach involves the reaction of piperidin-4-one with p-nitroaniline, followed by reduction of the intermediate imine and the nitro group. More directly, reacting piperidin-4-one with aniline and a reducing agent can form 1-phenylpiperidin-4-one, although this requires subsequent nitration and reduction steps.

Modern reductive amination protocols allow for the direct coupling of ketones with electron-deficient anilines. thieme-connect.com For instance, reacting a ketone with an aniline in the presence of a suitable reducing agent can directly yield the N-arylated product.

Table 2: Selected Reagents for Reductive Amination

Reducing Agent Catalyst/Additive Solvent Key Features
Sodium triacetoxyborohydride (B8407120) (STAB) Acetic Acid Dichloromethane Mild, selective, widely applicable for various amines and carbonyls.
Sodium cyanoborohydride (NaBH3CN) Methanol - Effective, but requires careful pH control due to toxicity. organic-chemistry.org
Borane-tetrahydrofuran complex (BH3·THF) TMSCl DMF Powerful combination for less reactive ketones and anilines, rapid reaction. thieme-connect.com
Phenylsilane (PhSiH2) [RuCl2(p-cymene)]2 - Catalytic system, highly chemoselective. organic-chemistry.org

A plausible route is the reductive amination of 1,4-cyclohexanedione (B43130) with aniline, followed by selective reduction and subsequent functional group manipulations, though this is a more complex pathway. A more direct synthesis would involve reacting piperidin-4-one with p-phenylenediamine, though selectivity could be an issue.

De Novo Piperidine Ring Formation with Aminophenyl Moieties

De novo strategies involve the construction of the piperidine ring from acyclic precursors that already contain the necessary aminophenyl moiety. These methods are particularly useful for creating highly substituted or complex piperidine derivatives.

Intramolecular Cyclization Cascades

Intramolecular reactions are a cornerstone of heterocyclic synthesis, allowing for the efficient formation of cyclic structures. mdpi.com A key strategy for forming a piperidin-4-one scaffold is the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester.

A synthetic route analogous to one used for an Alogliptin analogue could be employed. beilstein-journals.org This would involve a sequence starting from an acyclic precursor containing the N-(4-aminophenyl) group.

Hypothetical Synthetic Sequence:

Michael Addition: Reaction of 4-nitroaniline (B120555) with two equivalents of an acrylate (B77674) ester (e.g., methyl acrylate) to form a diester.

Intramolecular Cyclization: A base-mediated Dieckmann condensation of the resulting diester would yield a 1-(4-nitrophenyl)-4-oxopiperidine-3-carboxylate intermediate.

Decarboxylation: Removal of the ester group (e.g., via Krapcho decarboxylation) would afford 1-(4-nitrophenyl)piperidin-4-one.

Reduction: Subsequent reduction of both the ketone and the nitro group would furnish the final product, this compound.

This method allows for the construction of the core piperidine ring with the desired aryl substituent already in place. beilstein-journals.org

Annulation Reactions for Six-Membered N-Heterocycles

Annulation reactions are processes in which a new ring is formed onto a pre-existing molecule. mdpi.com For the synthesis of 1-arylpiperidines, a [4+2] annulation strategy can be envisioned. This would involve the reaction of a four-atom component with a two-atom component to construct the six-membered piperidine ring.

For example, a diene containing the aminophenyl group could react with a dienophile in a hetero-Diels-Alder reaction. More commonly, a tandem reaction involving a Michael addition followed by an intramolecular cyclization can be considered an annulation process. This approach is conceptually similar to the intramolecular cyclization cascades but emphasizes the ring-forming step from two separate or sequentially reacting components.

Metal-Catalyzed Cyclization Methodologies

The construction of the piperidine core, a key feature of this compound, is frequently accomplished through transition-metal-catalyzed cyclization reactions. These methods offer high efficiency and control over the formation of the heterocyclic ring. Key metals in this context include Palladium (Pd), Copper (Cu), and Nickel (Ni), each enabling distinct synthetic transformations.

Palladium-catalyzed reactions are particularly versatile. One prominent strategy involves the intramolecular cyclization of appropriate precursors. For instance, a Pd-catalyzed asymmetric 6-endo aminoacetoxylation can convert unactivated alkenes into chiral β-acetoxylated piperidines under mild conditions. organic-chemistry.org Another powerful palladium-catalyzed method is the N-arylation of a pre-existing piperidin-4-ol molecule with a suitable aminophenyl precursor, a reaction central to forming the final compound.

Copper catalysis provides an alternative route, notably through the diastereoselective reductive aldol (B89426) cyclization. nih.gov This process can transform α,β-unsaturated amides and ketones into 4-hydroxypiperidin-2-ones, which serve as functionalized intermediates that can be further elaborated to yield the target structure. nih.gov

Nickel-catalyzed cycloadditions have also been employed to build the piperidine framework. A notable example is the (4 + 2) cycloaddition of alkynes and azetidinones, which produces piperidinones. nih.gov These piperidinones are key intermediates that can be converted to the desired 4-hydroxypiperidine (B117109) structure through subsequent reduction steps. nih.gov

Catalyst SystemReaction TypeKey FeaturesRelevant Precursors
Palladium (Pd)Intramolecular Aminoacetoxylation / N-ArylationEnables asymmetric synthesis; mild conditions. organic-chemistry.orgUnactivated alkenes with amine functionality; Piperidin-4-ol. organic-chemistry.org
Copper (Cu)Reductive Aldol CyclizationHighly diastereoselective formation of 4-hydroxypiperidin-2-ones. nih.govα,β-Unsaturated amides and ketones. nih.gov
Nickel (Ni)(4 + 2) CycloadditionConstructs piperidinone core from acyclic or smaller ring precursors. nih.govAlkynes and azetidinones. nih.gov

Radical-Mediated Cyclizations

Radical chemistry offers a powerful set of tools for the synthesis of piperidine rings, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions typically involve the formation of a carbon-centered radical that cyclizes onto a tethered alkene or other unsaturated moiety.

A prominent approach is the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to form 2,4,5-trisubstituted piperidines. nih.gov The choice of radical initiator and mediator is crucial; for instance, using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride has been shown to enhance diastereoselectivity in certain systems. organic-chemistry.org

More recently, photoredox catalysis has emerged as a metal-free or low-metal strategy for initiating radical cyclizations. nih.gov In a typical system, an organic photoredox catalyst, activated by visible light, induces the formation of an aryl radical from a linear aryl halide precursor. This radical then undergoes regioselective cyclization, and the reaction is terminated by a hydrogen-atom transfer (HAT) to yield the spiropiperidine or related scaffold. nih.gov This method is advantageous for its mild conditions and avoidance of toxic heavy metals. nih.gov

MethodologyInitiation/CatalysisKey FeaturesTypical Reagents
Stabilized Radical CyclizationTin or Silane HydridesCan achieve high diastereoselectivity. organic-chemistry.orgnih.govTributyltin hydride, Tris(trimethylsilyl)silane. organic-chemistry.org
Photoredox-Mediated CyclizationOrganic Photoredox Catalyst + LightMild, metal-free conditions with high functional group tolerance. nih.govAryl halides, organic dyes (e.g., 3DPAFIPN), Hünig's base. nih.gov
Cobalt/Iridium CatalysisDual CatalysisEnables reductive radical conjugate addition under mild conditions. organic-chemistry.orgAlkyl bromides, cobalt/iridium catalysts. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The synthesis of pharmaceutical intermediates like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Solvent-Free and Aqueous Reaction Environments

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. One approach is to perform reactions in water, an environmentally benign solvent. One-pot syntheses of N-heterocycles, for example, can be achieved via cyclocondensation in an alkaline aqueous medium, sometimes assisted by microwave irradiation. organic-chemistry.org

Another innovative approach is the use of Deep Eutectic Solvents (DES). A DES composed of glucose and urea (B33335), for instance, has been shown to be an inexpensive and effective reaction medium for the synthesis of piperidin-4-one derivatives. asianpubs.org Solvent-free reactions represent the ideal scenario. The Hantzsch condensation, a classic multicomponent reaction, can be carried out under solvent-free conditions using microwave irradiation to produce dihydropyridine (B1217469) derivatives with very high yields and short reaction times. nih.gov

StrategyExample Solvent/ConditionAdvantagesApplicable Reaction
Aqueous SynthesisWaterNon-toxic, non-flammable, low cost. organic-chemistry.orgCyclocondensation. organic-chemistry.org
Deep Eutectic Solvents (DES)Glucose-UreaBiodegradable, inexpensive, effective medium. asianpubs.orgPiperidin-4-one synthesis. asianpubs.org
Solvent-Free SynthesisMicrowave Irradiation (No Solvent)Eliminates solvent waste, often faster with higher yields. nih.govHantzsch Condensation. nih.gov

Catalyst Selection for Sustainable Synthesis

Sustainable catalyst selection focuses on using non-toxic, earth-abundant materials and catalysts that can be easily recovered and reused.

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Enzymes such as transaminases are used to install primary amine groups onto ketone precursors, including those with a piperidine core. mdpi.com These enzymatic reactions often proceed with high stereoselectivity under mild aqueous conditions. mdpi.com

The development of heterogeneous catalysts that can be easily separated from the reaction mixture is another cornerstone of sustainable synthesis. Magnetic nanocatalysts, such as captopril (B1668294) immobilized on a magnetic graphene nitride support, have been developed for multicomponent reactions. researchgate.net These catalysts demonstrate high efficiency and can be magnetically recovered and reused for multiple reaction cycles without a significant loss of activity, drastically reducing catalyst waste. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a key technology in green chemistry for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction efficiency, often under solvent-free conditions. nih.govnih.gov The direct interaction of microwave irradiation with polar molecules in the reaction mixture leads to rapid and uniform heating that cannot be achieved with conventional methods.

For example, the synthesis of 2-(4-aminophenyl)benzimidazole from o-phenylenediamine (B120857) and 4-aminobenzoic acid under microwave irradiation is completed in just 10 minutes with a yield of 89.5%, a significant improvement over conventional heating. researchgate.net Similarly, in the DBU-catalyzed synthesis of biphenyl-4-carboxamides, switching from thermal heating to microwave irradiation not only shortens the reaction time from hours to minutes but also improves the chemoselectivity and yield. nih.gov

ReactionHeating MethodReaction TimeYield
Synthesis of 2-arylazo-biphenyl-4-carboxamides nih.govThermal (Conventional)2 hours50%
Microwave Irradiation3 minutes65%
Hantzsch Dihydropyridine Synthesis nih.govThermal (Conventional)Several hoursLower Yields
Microwave Irradiation (Solvent-Free)~30 minutes86-96%

Reaction Mechanism Elucidation in Synthesis

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and predicting outcomes. A plausible and common synthetic pathway to this compound involves the reductive amination of a ketone precursor. For instance, the synthesis could start with 1-benzyl-4-piperidone, which undergoes reductive amination with an amine, followed by deprotection. mdpi.com

A key mechanistic step in many piperidine syntheses is the formation of an iminium ion. In a reductive amination, the ketone (e.g., 1-benzyl-4-piperidone) reacts with an amine to form a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium ion. This electrophilic species is then reduced by a hydride source, such as sodium triacetoxyborohydride, to furnish the final amine product. mdpi.com

In the context of modern methods, the mechanism for photoredox-catalyzed radical cyclization is particularly insightful. nih.gov The proposed mechanism involves several key steps:

Photoexcitation: The organic photoredox catalyst is excited by visible light.

Reductive Quenching: The excited catalyst is reductively quenched by a sacrificial electron donor, like Hünig's base, forming a potent ground-state reductant.

Single Electron Transfer (SET): The catalyst radical anion transfers an electron to the aryl halide precursor.

Radical Formation: The resulting aryl radical anion rapidly expels a halide ion to generate the key aryl radical species.

Cyclization: The aryl radical undergoes a regioselective 6-exo-trig cyclization onto a tethered alkene.

Hydrogen-Atom Transfer (HAT): The newly formed alkyl radical is quenched by a hydrogen atom donor, delivering the final product and regenerating the catalyst. nih.gov

This mechanistic understanding allows for the rational design of substrates and catalysts to achieve desired chemical transformations efficiently and selectively.

Mechanistic Studies of Key Transformation Steps

The formation of this compound relies on well-established reaction mechanisms. Two of the most pertinent transformations are reductive amination and nucleophilic aromatic substitution, each with distinct mechanistic features.

Reductive Amination:

This widely utilized method for C-N bond formation involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. researchgate.net In the context of synthesizing this compound, a common strategy would involve the reaction of a suitable piperidin-4-one derivative with 4-nitroaniline, followed by the reduction of the nitro group.

The initial step is the acid-catalyzed formation of a hemiaminal intermediate from the reaction of the piperidin-4-one and 4-nitroaniline. This is followed by the dehydration of the hemiaminal to form an enamine or an iminium ion. The subsequent reduction of this intermediate by a reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, yields the N-arylpiperidine. The final step involves the reduction of the nitro group on the phenyl ring to an amine, which can be achieved using various reducing agents like tin(II) chloride, catalytic hydrogenation (e.g., with Pd/C), or other metal-based reagents. frontiersin.orgorganic-chemistry.org

A plausible reaction sequence is outlined below:

StepReactantsReagentsIntermediate/Product
1N-protected-piperidin-4-one, 4-nitroanilineAcid catalystHemiaminal
2Hemiaminal-Enamine/Iminium ion
3Enamine/Iminium ionReducing agent (e.g., NaBH₄)N-protected-1-(4-nitrophenyl)piperidin-4-amine
4N-protected-1-(4-nitrophenyl)piperidin-4-amineDeprotection agent1-(4-nitrophenyl)piperidin-4-amine
51-(4-nitrophenyl)piperidin-4-amineReducing agent (e.g., SnCl₂, H₂/Pd-C)This compound

Nucleophilic Aromatic Substitution (SNAr):

Another powerful method for constructing the C-N bond is through nucleophilic aromatic substitution. nih.gov This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group. nih.gov A feasible route to this compound using this methodology would involve the reaction of 4-hydroxypiperidine with an activated nitroaromatic compound like 1-fluoro-4-nitrobenzene.

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination process. chegg.com The nucleophile, in this case, the nitrogen atom of 4-hydroxypiperidine, attacks the electron-deficient carbon atom of the nitroaromatic ring, leading to the formation of a resonance-stabilized Meisenheimer complex. researchgate.net This intermediate is a key feature of the SNAr mechanism. In the subsequent step, the leaving group, typically a halide, is eliminated, restoring the aromaticity of the ring and yielding the desired N-arylpiperidine derivative. The final step, similar to the reductive amination pathway, is the reduction of the nitro group to an amine. taylorandfrancis.com

A representative reaction scheme is as follows:

StepReactantsReagentsIntermediate/Product
14-hydroxypiperidine, 1-fluoro-4-nitrobenzeneBase (e.g., K₂CO₃)Meisenheimer complex
2Meisenheimer complex-1-(4-nitrophenyl)piperidin-4-ol
31-(4-nitrophenyl)piperidin-4-olReducing agent (e.g., H₂/Pd-C)This compound

Stereochemical Considerations in Synthetic Routes

While the target molecule, this compound, is achiral, stereochemical principles are integral to the synthesis of piperidine-containing compounds, particularly when substituted derivatives are desired. rsc.orgnih.gov

The piperidine ring in this compound, like other saturated six-membered heterocycles, adopts a chair conformation to minimize steric strain. In the case of a related compound, 4-(4-chlorophenyl)piperidin-4-ol, X-ray crystallography has shown that the piperidine ring exists in a chair conformation with the hydroxyl group and the N-H hydrogen in axial positions, while the larger phenyl group occupies an equatorial position to reduce steric hindrance. researchgate.net This conformational preference is an important consideration in understanding the reactivity and properties of the molecule.

In synthetic routes that employ chiral starting materials or catalysts, the stereochemical outcome of the reaction becomes a critical factor. For instance, the synthesis of chiral piperidine alkaloids often relies on stereoselective Mannich reactions or the use of chiral auxiliaries to control the formation of stereocenters. ru.nl Although not directly applicable to the synthesis of the parent this compound, these advanced stereoselective methods are crucial for the preparation of enantiomerically pure derivatives that may exhibit specific biological activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment of this compound can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to display a series of distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the p-disubstituted benzene (B151609) ring will appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the ring current. inflibnet.ac.in The protons of the aminophenyl group will exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets. inflibnet.ac.in

The protons on the piperidine ring will be found in the more upfield region of the spectrum. The proton attached to the carbon bearing the hydroxyl group (H-4) is expected to resonate as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons on the carbons adjacent to the nitrogen atom (H-2 and H-6) will also appear as multiplets. The remaining methylene protons of the piperidine ring (H-3 and H-5) will likely present as complex multiplets. The protons of the amine (NH₂) and hydroxyl (OH) groups are often observed as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. chemistryconnected.com

Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Integration
Aromatic (C₆H₄)~6.6 - 7.0d2H
Aromatic (C₆H₄)~6.8 - 7.2d2H
H-4 (CH-OH)~3.5 - 4.0m1H
H-2, H-6 (N-CH₂)~2.8 - 3.4m4H
H-3, H-5 (CH₂)~1.5 - 2.1m4H
NH₂variablebr s2H
OHvariablebr s1H

d = doublet, m = multiplet, br s = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of the p-disubstituted benzene ring, only four signals are expected for the six aromatic carbons. The carbon atoms of the piperidine ring will each give a distinct signal. The carbon attached to the hydroxyl group (C-4) will appear in the range typical for alcohols (around 60-70 ppm), while the carbons adjacent to the nitrogen (C-2 and C-6) will be deshielded and appear further downfield. chemicalbook.comoregonstate.eduyoutube.com

Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (ppm)
C-1' (C-NH₂)~140 - 150
C-4' (C-N)~130 - 140
C-2', C-6' (CH)~115 - 125
C-3', C-5' (CH)~110 - 120
C-4 (CH-OH)~65 - 75
C-2, C-6 (N-CH₂)~45 - 55
C-3, C-5 (CH₂)~30 - 40

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the piperidine ring and the coupling between the aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show a number of characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. spectroscopyonline.comquimicaorganica.orgspectroscopyonline.comorgchemboulder.com The N-H stretching vibrations of the primary amine group are expected to appear as two sharp bands in the 3300-3500 cm⁻¹ region. orgchemboulder.comrockymountainlabs.comquora.com

The aromatic C-H stretching vibrations will likely be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring will appear just below 3000 cm⁻¹. pressbooks.publibretexts.orgopenstax.org The C-N stretching of the aromatic amine is expected in the 1250-1335 cm⁻¹ range, and the C-O stretching of the secondary alcohol should be visible between 1075 and 1150 cm⁻¹. spectroscopyonline.comorgchemboulder.com The out-of-plane C-H bending of the p-disubstituted benzene ring typically gives a strong absorption in the 810-840 cm⁻¹ region. pressbooks.publibretexts.orgresearchgate.netspectroscopyonline.com

Expected FT-IR Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
N-H Stretch (Amine)3300 - 3500Medium, Sharp (two bands)
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium to Strong
Aromatic C=C Stretch1500 - 1600Medium
N-H Bend (Amine)1580 - 1650Medium
C-N Stretch (Aromatic Amine)1250 - 1335Strong
C-O Stretch (Secondary Alcohol)1075 - 1150Strong
p-Disubstituted C-H Bend810 - 840Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of non-polar bonds often produce strong signals in Raman spectra. For this compound, the symmetric breathing mode of the p-disubstituted benzene ring is expected to be a prominent feature. The C-C stretching vibrations within the aromatic ring and the piperidine ring will also be Raman active. While the O-H and N-H stretching vibrations are typically weak in Raman spectra, the C-H stretching vibrations will be observable. The combination of FT-IR and Raman data allows for a more complete vibrational analysis of the molecule. researchgate.netspectrabase.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation products.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₁H₁₆N₂O. The theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent elements, is 192.12627 Da. uni.lu

HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield an experimental mass that is extremely close to this theoretical value, confirming the elemental composition. For instance, the protonated molecule ([M+H]⁺) would be observed at an m/z of approximately 193.13355. uni.lu

Predicted collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase, have been calculated for various adducts of this compound. These theoretical values can be compared with experimental data from ion mobility-mass spectrometry to add another layer of structural confirmation.

Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of this compound uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺193.13355143.2
[M+Na]⁺215.11549148.6
[M-H]⁻191.11899146.3
[M+NH₄]⁺210.16009160.0
[M+K]⁺231.08943145.1
[M+H-H₂O]⁺175.12353135.7

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) experiments are crucial for confirming the structure of a molecule by breaking it down into smaller, characteristic fragments. While specific experimental fragmentation data for this compound is not widely published, a probable fragmentation pattern can be inferred based on the known behavior of similar piperidine-containing compounds. nih.govwvu.edu

Upon collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺, m/z 193.13), the most likely initial fragmentation step would be the neutral loss of a water molecule (H₂O, 18 Da) from the 4-hydroxy group of the piperidine ring. nih.gov This would result in a prominent fragment ion at m/z 175.12. Further fragmentation could involve cleavages within the piperidine ring or at the bond connecting the phenyl and piperidine rings, providing further structural evidence. The analysis of these fragmentation pathways is essential for distinguishing between isomers and confirming the connectivity of the atoms within the molecule.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's proposed molecular formula. For this compound (C₁₁H₁₆N₂O), the theoretical elemental composition is as follows:

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01111132.12168.71%
HydrogenH1.0081616.1288.39%
NitrogenN14.007228.01414.58%
OxygenO15.999115.9998.32%
Total 192.262 100.00%

Experimental data from elemental analysis of a pure sample of this compound would be expected to closely match these theoretical values, typically within a ±0.4% margin, thereby verifying its stoichiometric formula.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the molecule's connectivity, conformation, and stereochemistry, as well as how the molecules pack together in the crystal lattice. To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

Crystal Growth Techniques for High-Quality Crystals

Obtaining high-quality single crystals suitable for SCXRD analysis is a critical and often challenging step. Several techniques are commonly employed for the crystallization of organic compounds like piperidine derivatives. chemrevlett.comchemrevlett.com These methods involve slowly bringing a solution of the compound to a state of supersaturation, from which crystals can nucleate and grow. Common techniques that would be applicable for this compound include:

Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is left undisturbed, allowing the solvent to evaporate slowly over days or weeks. This gradual increase in concentration promotes the formation of well-ordered crystals.

Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top or allowed to diffuse in as a vapor. The slow mixing at the interface reduces the compound's solubility, inducing crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystal growth. nih.gov

The choice of solvent is crucial and is often determined empirically, with common solvents for piperidine derivatives including ethanol, methanol, acetone, and mixtures such as ethanol-ethyl acetate (B1210297) or benzene-petroleum ether. chemrevlett.com

Unit Cell Parameters and Space Group Determination

Once a suitable crystal is obtained and analyzed by SCXRD, the fundamental properties of its crystal lattice are determined. These include the dimensions of the unit cell (the smallest repeating unit of the crystal) and the crystal's space group, which describes the symmetry elements present in the structure.

While the data for this compound is not available, the crystal structure of a closely related compound, 4-(4-Chlorophenyl)piperidin-4-ol, has been determined. researchgate.net This analogue provides an example of the type of data obtained from an SCXRD experiment.

Table 3: Crystallographic Data for the Analogue Compound 4-(4-Chlorophenyl)piperidin-4-ol researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.3706
b (Å)9.5204
c (Å)10.6164
β (°)108.458

This data reveals that the chloro-analogue crystallizes in a monoclinic system. The piperidine ring was found to adopt a chair conformation with the hydroxyl group in an axial position. researchgate.net It would be anticipated that this compound would exhibit similar conformational features, although its crystal packing and unit cell parameters would differ due to the presence of the amino group instead of the chloro substituent, which would likely lead to different intermolecular interactions, such as hydrogen bonding.

Molecular Conformation and Torsion Angle Analysis

The foundational framework of this compound is the piperidine ring, a six-membered saturated heterocycle. In its most stable energetic state, this ring typically adopts a chair conformation. Analysis of the closely related 4-(4-Chlorophenyl)piperidin-4-ol confirms this, showing the piperidine ring in an almost ideal chair conformation. nih.govresearchgate.net

The precise geometry and orientation of the molecule can be quantitatively described by its torsion angles. Based on the crystallographic data of 4-(4-Chlorophenyl)piperidin-4-ol, key torsion angles for this compound can be inferred, defining the puckering of the piperidine ring and the orientation of its substituents. nih.govresearchgate.net

Interactive Table: Torsion Angle Data for the Piperidine Ring (based on the 4-chloro-analog)

Torsion AngleValue (°)Description
C2—C3—C4—O4-64.46Defines the axial orientation of the hydroxyl group.
C6—C5—C4—O460.81Confirms the axial orientation of the hydroxyl group from the other side of the ring.
C3—C2—N1—H1-64.8Describes the orientation of the hydrogen on the ring's nitrogen atom.
C5—C6—N1—H165.0Further defines the nitrogen substituent's position relative to the ring.

Data inferred from the crystal structure of 4-(4-Chlorophenyl)piperidin-4-ol. nih.govresearchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Packing

The solid-state packing of this compound is governed by a network of intermolecular forces, primarily hydrogen bonds. The molecule possesses multiple hydrogen bond donors (the amine -NH2 group, the hydroxyl -OH group, and the piperidine N-H) and acceptors (the nitrogen of the amine, the oxygen of the hydroxyl, and the piperidine nitrogen), allowing for the formation of a robust and intricate network.

In the crystal lattice of its chloro-analog, both strong and weak hydrogen bonds dictate the molecular assembly. The primary interaction is a strong, directional O—H⋯N hydrogen bond, where the axial hydroxyl group of one molecule donates its hydrogen to the piperidine nitrogen atom of an adjacent molecule. nih.govresearchgate.netresearchgate.net This interaction links the molecules into chains.

These chains are further interconnected by weaker N—H⋯O hydrogen bonds, where the piperidine nitrogen's hydrogen atom interacts with the hydroxyl oxygen of another molecule. nih.govresearchgate.netresearchgate.net The combination of these two types of interactions results in the formation of distinct, centrosymmetric tetramers—a supramolecular assembly of four molecules held together. These tetramers then serve as the building blocks for larger layers within the crystal structure. nih.govresearchgate.netresearchgate.net

For this compound, the presence of the additional amino group (-NH2) on the phenyl ring introduces further possibilities for hydrogen bonding. This group can act as a dual hydrogen bond donor, potentially forming N—H⋯O or N—H⋯N bonds with neighboring molecules, further stabilizing the crystal lattice.

Interactive Table: Hydrogen Bonding Parameters (based on the 4-chloro-analog)

Donor-H···AcceptorDescriptionExpected Role in Crystal Packing
O—H···N (piperidine)A strong, highly directional interaction.Links molecules into primary chains. researchgate.net
N—H (piperidine)···OA weaker, but significant interaction.Connects primary chains to form tetramers and layers. researchgate.net
N—H (amine)···OPotential interaction specific to the title compound.Could provide additional cross-linking between layers.
N—H (amine)···N (amine)Potential interaction specific to the title compound.Could contribute to the overall stability of the crystal lattice.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a pharmaceutical compound can exhibit different physical properties, including solubility, stability, and bioavailability. A thorough investigation for polymorphism is therefore a critical step in drug development.

Despite the importance of this phenomenon, a review of the current scientific literature reveals no specific studies dedicated to the polymorphism of this compound. While related structures, such as certain piperidine derivatives, have been shown to exhibit polymorphism, dedicated research to identify and characterize different crystalline forms of this compound has not been reported. researchgate.net The potential for different hydrogen bonding arrangements involving the versatile amino and hydroxyl groups suggests that polymorphism could be possible for this compound under different crystallization conditions. However, without experimental studies, this remains a theoretical consideration.

Computational Chemistry and Theoretical Investigations of 1 4 Aminophenyl Piperidin 4 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to exploring the electronic characteristics of a molecule. Methods such as Density Functional Theory (DFT) are widely employed to analyze molecular geometry, orbital energies, charge distribution, and intramolecular bonding interactions.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, and its corresponding electronic energy. For piperidine-containing compounds, calculations are frequently performed using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311G**. nih.govnih.gov These calculations aim to find the geometry that represents a true minimum on the potential energy surface, which is confirmed by ensuring all calculated vibrational frequencies are positive.

For molecules containing a piperidine (B6355638) ring, theoretical studies and experimental data from X-ray crystallography on analogous compounds consistently show the ring adopting a stable chair conformation. nih.govresearchgate.net In the case of 1-(4-Aminophenyl)piperidin-4-ol, the aminophenyl group would likely occupy an equatorial position to minimize steric hindrance, a common feature in substituted piperidines. DFT calculations would provide precise values for bond lengths, bond angles, and dihedral angles, offering a detailed structural model that can be compared with experimental crystallographic data if available.

Parameter Typical Calculated Value
C-N Bond Length (ring) ~1.46 - 1.48 Å
C-C Bond Length (ring) ~1.53 - 1.55 Å
C-O Bond Length ~1.43 Å
C-N-C Bond Angle (ring) ~111° - 113°

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl group, which can readily donate electrons. The LUMO would likely be distributed across the aromatic system. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. The energy gap is a predictor of the molecule's potential for charge transfer and its participation in chemical reactions.

Table 2: Representative Frontier Molecular Orbital Energies for a Piperidine Derivative Note: These values are illustrative, based on findings for similar compounds, to demonstrate the output of FMO analysis.

Orbital Energy (eV)
HOMO -5.5 to -6.5 eV
LUMO -1.0 to -2.0 eV

| Energy Gap (ΔE) | ~4.0 to 5.0 eV |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net The MEP map is color-coded to indicate different electrostatic potential values on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net

In an MEP map of this compound, the most negative regions (red) would be expected around the highly electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, indicating these are the primary sites for electrophilic interactions. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (blue), making them sites for nucleophilic interactions. The MEP map provides a comprehensive visual guide to the molecule's reactive sites and intermolecular interaction patterns. nih.gov

For this compound, NBO analysis would likely reveal significant hyperconjugative interactions. Key interactions would include the delocalization of lone pair electrons from the oxygen atom (LP(O)) and the amino nitrogen atom (LP(N)) into the antibonding orbitals (σ* or π) of adjacent bonds. acadpubl.eunih.gov For instance, interactions between the lone pair of the amino nitrogen and the π antibonding orbitals of the phenyl ring would confirm charge delocalization from the amino group into the aromatic system, a crucial factor in its electronic properties.

Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions Note: This table shows representative interactions and stabilization energies (E(2)) expected for a molecule like this compound based on studies of similar compounds.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (N) on Amino Group π* (C-C) in Phenyl Ring High
LP (O) on Hydroxyl Group σ* (C-C) in Piperidine Ring Moderate

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations typically focus on a single, static molecule in the gas phase, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment, such as a solvent. dntb.gov.ua MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, which contains a non-rigid piperidine ring.

An MD simulation could be used to study the stability of the piperidine ring's chair conformation and investigate the possibility of ring-flipping events. Furthermore, by simulating the molecule in a solvent like water, MD can reveal how solvent molecules arrange themselves around the solute and form hydrogen bonds with the amino and hydroxyl groups. This information is crucial for understanding the molecule's solubility and behavior in a biological context. nih.govfrontiersin.org

Prediction of Spectroscopic Properties from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties from first principles, which can then be compared with experimental data to validate both the theoretical model and the experimental structure. DFT calculations are commonly used to compute vibrational frequencies (FT-IR and FT-Raman) and NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net

The calculated vibrational frequencies can be used to assign the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as C-H stretching, N-H bending, or C-O stretching. orientjchem.org Similarly, theoretical NMR chemical shifts, often calculated using the Gauge-Independent Atomic Orbital (GIAO) method, can help in the assignment of experimental NMR signals. researchgate.net A strong correlation between the calculated and experimental spectra provides confidence in the computed molecular structure and electronic properties.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a computational technique used to elucidate the step-by-step mechanism of a chemical reaction. It involves mapping the potential energy surface (PES) to identify the most energetically favorable route from reactants to products. This process is crucial for understanding reaction kinetics and for optimizing synthesis conditions.

For piperidine derivatives, synthetic routes often involve complex multi-step processes such as Mannich condensation reactions or radical-mediated cyclizations. nih.govnih.gov Computational methods, particularly Density Functional Theory (DFT), are employed to model these pathways. nih.gov Researchers can calculate the energies of reactants, intermediates, transition states, and products.

Transition State (TS) analysis is a critical component of pathway modeling. The transition state represents the highest energy point along the reaction coordinate—an unstable, fleeting molecular arrangement that must be surpassed for the reaction to proceed. By locating and characterizing the TS, chemists can determine the activation energy (energy barrier) of a reaction. A high energy barrier suggests a slow reaction, while a low barrier indicates a faster one.

For instance, in studies of tautomerization in similar heterocyclic systems, DFT methods like B3LYP have been used to locate transition states and calculate the energy barriers for proton transfer. nih.gov Vibrational frequency calculations are performed to confirm the nature of these stationary points on the potential energy surface; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov This level of analysis provides a detailed understanding of the reaction mechanism, which is invaluable for predicting how changes in the molecular structure might affect the reaction outcome.

Theoretical Insights into Structure-Reactivity Relationships

Theoretical calculations can illuminate the relationship between a molecule's electronic structure and its chemical reactivity. DFT is a principal tool for this purpose, allowing for the calculation of various molecular properties and reactivity descriptors. nih.govresearchgate.net These descriptors help predict how a molecule will behave in a chemical reaction.

Key parameters derived from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO): The outermost orbital containing electrons. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons. A higher EHOMO indicates a better electron donor.

Lowest Unoccupied Molecular Orbital (LUMO): The first orbital without any electrons. The energy of the LUMO (ELUMO) relates to the ability to accept electrons. A lower ELUMO suggests a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). A small energy gap is associated with high chemical reactivity and low kinetic stability. nih.gov

Other important reactivity parameters include chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). For example, a study on novel piperidin-4-one imine derivatives used DFT calculations to explore their energetic behavior and stability. nih.gov The negative values of the chemical potential for the studied compounds indicated their reactive nature, predicting them as potential biological candidates. nih.gov

Table 1: Example of Computed Chemical Reactivity Parameters for Piperidin-4-one Derivatives This table presents data for related piperidin-4-one compounds to illustrate the types of insights gained from theoretical structure-reactivity studies.

ParameterCompound 1Compound 2Compound 3
Chemical Potential (μ) -0.2233-0.2101-0.2198
Chemical Hardness (η) 0.08990.08760.0901
Global Electrophilicity (ω) 0.27740.25270.2679
Data sourced from a study on piperidin-4-one imine derivatives, calculated at the B3LYP/6-31G(d,p) level. nih.gov

These theoretical insights allow researchers to predict the most reactive sites on this compound, understand its stability, and anticipate its behavior in various chemical environments without extensive experimental work.

Computational Exploration of Molecular Interactions (e.g., Ligand-Receptor Docking in Chemical Probe Design)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery and chemical probe design for identifying and optimizing potential drug candidates.

For a molecule like this compound, which contains structural motifs common in pharmacologically active compounds, docking studies can predict its binding affinity and mode of interaction with specific biological targets. nih.gov The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring each pose based on an energy function.

In a representative study on piperidine-based compounds targeting the Sigma 1 Receptor (S1R), molecular docking and subsequent molecular dynamics simulations were used to elucidate the network of interactions. nih.govnih.gov The analysis revealed that the most potent ligands were strongly anchored within the receptor's binding site through specific interactions:

Ionic Bonds (Salt Bridges): Strong electrostatic interactions between charged groups, such as the protonated nitrogen of the piperidine ring and negatively charged amino acid residues like Glutamic acid (Glu) or Aspartic acid (Asp). nih.gov

Hydrogen Bonds: Interactions between hydrogen bond donors (like the -OH and -NH groups on the ligand) and acceptors on the protein. nih.gov

Hydrophobic Interactions: Favorable interactions between nonpolar groups on the ligand (e.g., the phenyl ring) and hydrophobic pockets within the receptor's binding site. nih.gov

Table 2: Illustrative Ligand-Receptor Interactions for a Piperidine-Based S1R Ligand This table details the specific interactions observed for a potent piperidine-based compound in a computational study, demonstrating the type of data obtained from docking analyses.

Interaction TypeLigand GroupReceptor Amino Acid Residue
Salt Bridge Ionized Piperidine NitrogenGlu172
Hydrogen Bond Ionized Piperidine NitrogenGlu172
Polar Interaction Ionized Piperidine NitrogenAsp126
Data sourced from docking analysis of a potent S1R ligand. nih.gov

Chemical Transformations, Derivatization, and Analog Synthesis of 1 4 Aminophenyl Piperidin 4 Ol

Modifications at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring of 1-(4-aminophenyl)piperidin-4-ol is a nucleophilic center that readily participates in various chemical reactions, enabling the introduction of a wide range of substituents.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine moiety is susceptible to both N-alkylation and N-acylation, providing straightforward methods for derivatization.

N-Alkylation involves the reaction of the piperidine nitrogen with an alkyl halide or another suitable alkylating agent. This reaction typically proceeds under basic conditions to neutralize the formed hydrohalic acid, or by using an excess of the amine starting material. Common alkylating agents include alkyl bromides and iodides. The reaction can be carried out in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF). For instance, the general procedure for N-alkylation of a piperidine involves stirring the piperidine with an alkyl halide in the presence of a base like potassium carbonate. mdpi.com While specific examples with this compound are not extensively documented in readily available literature, the principles of N-alkylation of piperidines are well-established. figshare.com

N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This is typically achieved by reacting the piperidine with an acyl chloride or an acid anhydride (B1165640). google.com These reactions are often performed in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the acid byproduct. The resulting N-acyl derivatives exhibit altered electronic and steric properties compared to the parent compound. A general method for N-acylation involves the treatment of a piperidine derivative with an acylating agent, which can be an acyl halide or anhydride. google.com

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide (e.g., R-Br, R-I), Base (e.g., K2CO3), Solvent (e.g., Acetonitrile, DMF)N-Alkyl-1-(4-aminophenyl)piperidin-4-ol
N-AcylationAcyl chloride (R-COCl) or Acid anhydride ((RCO)2O), Base (e.g., Pyridine, Triethylamine)N-Acyl-1-(4-aminophenyl)piperidin-4-ol

Formation of N-Substituted Heterocycles

The piperidine nitrogen of this compound can serve as a nucleophile in reactions that lead to the formation of more complex N-substituted heterocyclic systems. For example, palladium-catalyzed reactions are known to facilitate the synthesis of diverse, highly substituted piperazines and related nitrogen heterocycles from various building blocks. acs.org While direct application on this compound is not explicitly detailed, the methodologies for constructing such systems are well-developed. mdpi.comnih.gov These synthetic strategies often involve the reaction of a secondary amine with a bifunctional electrophile, leading to cyclization and the formation of a new heterocyclic ring fused or linked to the piperidine nitrogen.

Reactions Involving the Phenyl Amino Group

The primary amino group attached to the phenyl ring is another key site for chemical modification, enabling a range of transformations that alter the electronic and structural characteristics of the molecule.

Electrophilic Aromatic Substitution Reactions

The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions of the phenyl ring. However, since the para position is already substituted by the piperidine ring, electrophilic attack is directed primarily to the positions ortho to the amino group. It is important to note that under strongly acidic conditions, the amino group can be protonated to form an ammonium (B1175870) salt, which is a deactivating group. Therefore, reaction conditions must be carefully controlled. While specific studies on the electrophilic aromatic substitution of this compound are scarce, the directing effects of amino groups in such reactions are a fundamental concept in organic chemistry. acs.org

Formation of Amides, Ureas, and Thioureas

The nucleophilic nature of the primary amino group allows for its ready conversion into amides, ureas, and thioureas.

Amide formation is typically achieved by reacting the amino group with an acyl chloride or acid anhydride. masterorganicchemistry.com This reaction is analogous to the N-acylation of the piperidine nitrogen but occurs at the exocyclic amino group. The use of derivatizing agents like N-(4-aminophenyl)piperidine to tag organic acids for improved detection in chromatography highlights the utility of this reaction. nih.gov

Urea (B33335) synthesis involves the reaction of the amino group with an isocyanate or a carbamoyl (B1232498) chloride. nih.govmdpi.com This reaction leads to the formation of a urea linkage (-NH-CO-NH-). Symmetrical ureas can be formed by reacting the amine with phosgene (B1210022) or a phosgene equivalent, while unsymmetrical ureas are synthesized by reacting the amine with a different isocyanate. nih.gov

Thiourea (B124793) formation is analogous to urea synthesis, but utilizes an isothiocyanate as the reactant. nih.gov The reaction of an amine with an isothiocyanate yields a thiourea derivative (-NH-CS-NH-). The synthesis of various thiourea derivatives from amino compounds is a well-established synthetic route. researchgate.net

DerivativeReagents and ConditionsFunctional Group Formed
AmideAcyl chloride (R-COCl) or Acid anhydride ((RCO)2O)-NH-CO-R
UreaIsocyanate (R-NCO) or Carbamoyl chloride-NH-CO-NH-R
ThioureaIsothiocyanate (R-NCS)-NH-CS-NH-R

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can undergo diazotization upon treatment with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). cuhk.edu.hk This reaction converts the amino group into a diazonium salt (-N2+Cl-).

Diazonium salts are versatile intermediates that can undergo a variety of subsequent reactions. One of the most common applications is in azo coupling reactions , where the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or an aniline (B41778), to form an azo compound (Ar-N=N-Ar'). researchgate.net These compounds are often highly colored and are used as dyes. The reaction of a diazonium salt with naphthalen-2-ol is a classic example of an azo coupling reaction. cuhk.edu.hk

Transformations of the Piperidine Hydroxyl Group

The hydroxyl group of the piperidine ring in this compound is a versatile functional handle that allows for a wide range of chemical modifications. These transformations are crucial for modulating the physicochemical properties, pharmacological activity, and pharmacokinetic profile of derivatives.

Oxidation to Carbonyl Functionalities

The secondary alcohol of the piperidin-4-ol moiety can be readily oxidized to the corresponding ketone, 1-(4-aminophenyl)piperidin-4-one. This transformation is a key step in the synthesis of various biologically active molecules. The resulting carbonyl group can serve as an anchor for further functionalization, for instance, through reductive amination or Wittig reactions.

Commonly employed oxidizing agents for this transformation include:

Chromium-based reagents: such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid).

Manganese dioxide (MnO₂): a milder reagent often used for the oxidation of allylic and benzylic alcohols, but also effective for other secondary alcohols.

Swern oxidation: using oxalyl chloride or trifluoroacetic anhydride in dimethyl sulfoxide (B87167) (DMSO), followed by the addition of a hindered base like triethylamine. This method is known for its mild reaction conditions.

Dess-Martin periodinane (DMP): a hypervalent iodine reagent that offers a high-yielding and selective oxidation under mild conditions.

A representative oxidation reaction is the conversion of this compound to 1-(4-aminophenyl)piperidin-4-one. This ketone is a pivotal intermediate in the synthesis of potent and selective inhibitors of various enzymes. For instance, it has been utilized in the development of inhibitors for Bruton's tyrosine kinase (BTK), which are significant in the treatment of B-cell malignancies. The general transformation is depicted below:

Reaction Scheme: Oxidation of this compound

Generated code
Oxidizing AgentTypical Reaction ConditionsProduct
Pyridinium chlorochromate (PCC)Dichloromethane (DCM), Room Temperature1-(4-Aminophenyl)piperidin-4-one
Dess-Martin Periodinane (DMP)Dichloromethane (DCM), Room Temperature1-(4-Aminophenyl)piperidin-4-one
Swern Oxidation(COCl)₂, DMSO, Et₃N, -78 °C to RT1-(4-Aminophenyl)piperidin-4-one

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification and etherification to yield a variety of derivatives with modified lipophilicity and hydrogen bonding capacity.

Esterification: This is typically achieved by reacting the alcohol with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent (e.g., DCC, EDC). These reactions are of

Advanced Research Applications of 1 4 Aminophenyl Piperidin 4 Ol and Its Derivatives

Building Blocks in Complex Organic Synthesis

The inherent structural features of 1-(4-Aminophenyl)piperidin-4-ol make it an important starting material in multi-step organic synthesis. The piperidine (B6355638) ring is a prevalent motif in pharmaceuticals and natural products, while the aminophenyl group offers a gateway for a wide range of chemical transformations. mdpi.com

The rigid framework of this compound and its derivatives serves as an excellent foundation for the construction of polycyclic systems. Synthetic chemists leverage the existing rings as anchors to build additional fused or bridged ring structures. For instance, the aromatic amine can be diazotized and subjected to cyclization reactions, such as the Widman-Stoermer cinnoline (B1195905) synthesis, to form pyridopyridazine (B8481360) systems. mdpi.com While direct examples starting from this compound are specific, the general strategy involves transforming the aniline (B41778) portion into a reactive intermediate that subsequently cyclizes with a substituent on the aromatic ring or with the piperidine ring itself.

Furthermore, intramolecular cyclization strategies can be employed. For example, after acylating the amino group with a suitable partner containing an alkene, a radical-mediated or transition-metal-catalyzed cyclization can forge a new ring, leading to complex condensed piperidine structures. nih.gov These methods are critical for accessing novel heterocyclic scaffolds that are often explored for their biological activities.

Reaction Type Starting Moiety Resulting System Potential Application
Diazotization/Cyclization4-Aminophenyl groupFused PyridopyridazineMedicinal Chemistry Scaffolds mdpi.com
Intramolecular Radical CyclizationN-acylated derivativeCondensed PiperidinesSynthesis of Complex Alkaloids nih.gov
Dearomatization/CyclizationPhenyl ringSpirocyclic SystemsNovel Heterocyclic Libraries nih.gov

The piperidine scaffold is a cornerstone in drug discovery, appearing in numerous FDA-approved drugs. researchgate.net this compound is a key intermediate for synthesizing a variety of pharmacologically active agents. Its derivatives are precursors to potent analgesics, antipsychotics, and antihistamines. researchgate.netgoogleapis.comnih.gov

The 4-arylpiperidin-4-ol core is particularly significant. For example, this structural motif is central to the synthesis of fentanyl analogues and other potent opioid receptor ligands. researchgate.netgoogle.com The synthesis often involves N-acylation of the aniline nitrogen, followed by modifications to the piperidine nitrogen. The hydroxyl group at the 4-position can also be replaced or modified to fine-tune the pharmacological profile of the final compound. Research in this area focuses on developing more selective and safer therapeutic agents by creating novel derivatives from this versatile intermediate. researchgate.net

Derivatives of this compound are also explored as inhibitors of enzymes crucial for the survival of pathogens, such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis. nih.gov The synthesis of these inhibitors often involves etherification of the 4-hydroxyl group and substitution on the aromatic amine, highlighting the compound's role as a versatile starting point for creating libraries of potential therapeutic agents. nih.gov

Ligand Design in Catalysis

The nitrogen and oxygen atoms in this compound and its derivatives make them excellent candidates for coordination with metal centers. This property is exploited in the design of ligands for various catalytic processes.

Asymmetric catalysis, which enables the selective synthesis of one enantiomer of a chiral molecule, heavily relies on chiral ligands. While this compound is achiral, it can be readily modified to create potent chiral ligands. The introduction of chirality can be achieved by using chiral building blocks to derivatize the aniline or piperidine nitrogen, or by resolving a racemic derivative.

For instance, the amino group can be functionalized with a chiral phosphine-containing moiety to create P,N-ligands. These non-symmetrical ligands have shown great success in a variety of metal-catalyzed reactions, often outperforming traditional C2-symmetric ligands. nih.gov The piperidinol backbone provides a sterically defined framework that can influence the chiral environment around the metal catalyst, leading to high enantioselectivity in reactions like asymmetric hydrogenation or allylic substitution. nih.govnih.gov

Ligand Class Modification Site Target Reactions Key Feature
P,N-LigandsAromatic AmineAsymmetric Hydrogenation, Allylic SubstitutionElectronic and Steric Non-Symmetry nih.gov
Chiral DiaminesPiperidine NitrogenAsymmetric Transfer HydrogenationFormation of Stable Metal Chelates
Chiral Amino AlcoholsCore StructureEnantioselective Addition to AldehydesBifunctional Catalysis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Derivatives of this compound can be employed as organocatalysts, particularly in reactions that proceed through iminium or enamine intermediates. The secondary amine of the piperidine ring (if the N-phenyl group is modified or removed) can react with aldehydes or ketones to form these reactive species.

By introducing chiral elements to the piperidine or phenyl ring, enantioselective organocatalysts can be developed. These catalysts can direct the stereochemical outcome of aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions. The hydroxyl group can also participate in catalysis by forming hydrogen bonds, helping to organize the transition state and enhance stereoselectivity.

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The functional groups on this compound—the N-H bonds of the amino group, the O-H of the hydroxyl group, and the aromatic pi-system—are all capable of participating in hydrogen bonding and pi-stacking interactions.

This makes the molecule and its derivatives attractive building blocks for designing self-assembling systems and molecular receptors. For example, derivatives can be designed to form extended hydrogen-bonded networks in the solid state, leading to the formation of crystalline materials with specific topologies. researchgate.net The 4-aryl-4-hydroxypiperidine structure can form tetramers in the crystal lattice through a network of strong O—H⋯N and weaker N—H⋯O hydrogen bonds. researchgate.net

Furthermore, by incorporating this scaffold into larger macrocyclic or acyclic structures, synthetic receptors capable of molecular recognition can be created. These receptors can selectively bind to specific guest molecules, such as anions or small organic molecules, through a combination of hydrogen bonding, electrostatic, and hydrophobic interactions. The ability to fine-tune the structure of the piperidinol derivative allows for the rational design of hosts with high affinity and selectivity for a target guest.

Design of Host Molecules

The structural features of this compound make it an attractive building block for the design of synthetic host molecules capable of recognizing and binding specific guest molecules. The design of such molecular receptors is a cornerstone of supramolecular chemistry, with applications in sensing, catalysis, and separation technologies. The aminophenyl group can engage in π-π stacking interactions, while the piperidine nitrogen and the hydroxyl group can act as hydrogen bond donors and acceptors.

By modifying these functional groups, researchers can create cavities of specific sizes and chemical environments. For instance, derivatization of the amino group can introduce larger aromatic surfaces to enhance π-π stacking with electron-deficient aromatic guests. The hydroxyl group can be functionalized to introduce additional binding sites or to alter the solubility and conformational flexibility of the host molecule.

Table 1: Potential Host-Guest Interactions with this compound Derivatives

Host Moiety DerivatizationPotential Guest MoleculesPrimary Interaction Type
Acylation of the amino group with aromatic acidsAromatic nitro compounds, flat heterocyclic moleculesπ-π stacking, hydrogen bonding
Etherification of the hydroxyl group with crown ethersMetal cations (e.g., K+, Na+)Ion-dipole interactions, hydrogen bonding
N-alkylation of the piperidine ring with chiral substituentsChiral carboxylic acids, amino acidsChiral recognition, hydrogen bonding, ionic interactions

The modular nature of synthesizing derivatives of this compound allows for the creation of a library of host molecules with varying affinities and selectivities for a range of guest species.

Self-Assembly Studies

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The ability to control the self-assembly of molecules is crucial for the bottom-up fabrication of nanomaterials. Derivatives of this compound can be designed to self-assemble into a variety of supramolecular structures, such as nanofibers, vesicles, and gels. nih.govnih.govfrontiersin.org

The driving forces for the self-assembly of these molecules are a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. For example, attaching a long alkyl chain to the amino group would create an amphiphilic molecule that could self-assemble in aqueous solution to form micelles or vesicles. Similarly, peptides can be conjugated to the this compound scaffold to drive the formation of β-sheet-rich fibrillar structures. nih.govnih.gov The study of these self-assembling systems provides insights into the fundamental principles of molecular recognition and organization.

Materials Science Applications

The unique chemical functionalities of this compound and its derivatives make them valuable components in the development of advanced materials. nih.gov

Integration into Polymer Architectures

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, allows it to be readily incorporated into polymer chains as a monomer or as a functional side group. For instance, the amino group can react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The hydroxyl group can participate in condensation polymerizations with dicarboxylic acids to form polyesters.

Furthermore, the aminophenyl moiety can be diazotized and used in coupling reactions to create azo-polymers, which are of interest for their photoresponsive properties. The incorporation of the piperidine-4-ol unit into a polymer backbone can impart specific properties, such as improved thermal stability, altered solubility, and the ability to coordinate with metal ions.

Table 2: Polymerization Strategies Involving this compound Derivatives

Polymerization TypeReactive Group(s) on MonomerResulting Polymer ClassPotential Properties
Step-growth polymerizationAmino and/or hydroxyl groupPolyamides, polyesters, polyurethanesHigh thermal stability, specific solubility profiles
Chain-growth polymerizationVinyl group attached to the phenyl ringPolyvinyls with piperidinol side chainsFunctional side chains for further modification
Ring-opening polymerizationN-carboxyanhydride of an amino acid derivativePolypeptides with piperidinol end-groupsBiocompatibility, controlled degradation

The synthesis of polymers containing piperidine moieties has been explored for various applications, including the development of materials with specific thermal or solution behaviors. acs.orgresearchgate.net

Development of Functional Materials

Polymers and self-assembled structures derived from this compound can exhibit a range of functional properties. For example, polymers with pendant piperidinol groups can be used as chelating resins for the removal of heavy metal ions from water. The nitrogen and oxygen atoms can coordinate with metal ions, effectively sequestering them from the environment.

Materials with a high density of hydrogen bonding groups, such as those derived from this compound, can be used in the development of sensors, as the binding of an analyte can disrupt the hydrogen-bonding network and lead to a detectable signal. Additionally, the incorporation of this scaffold into cross-linked polymer networks can lead to the formation of hydrogels with potential applications in drug delivery and tissue engineering. nih.gov Functional polymers are a growing area of research with applications in diverse fields such as medicine, electronics, and environmental science. mdpi.com

Chemical Probes for Investigating Biological Systems

The piperidine scaffold is a common motif in many biologically active compounds and approved drugs. ijnrd.orgnih.gov This makes this compound an excellent starting point for the design of chemical probes to study biological processes.

Elucidation of Enzyme Inhibition Mechanisms

Derivatives of this compound can be synthesized to act as inhibitors of specific enzymes. By systematically modifying the structure of the inhibitor and studying its effect on enzyme activity, researchers can gain insights into the enzyme's mechanism of action and the structure of its active site. The piperidine ring can act as a rigid scaffold to present functional groups in a specific orientation for optimal binding to the enzyme.

For example, the amino group can be functionalized with various pharmacophores to target different enzyme families, such as kinases or proteases. The hydroxyl group can be modified to explore interactions with specific amino acid residues in the enzyme's active site. The study of enzyme kinetics with a series of these inhibitors can reveal important information about the binding mode and the nature of the enzyme-inhibitor complex. The kinetic resolution of piperidine atropisomers through enzymatic acylation has been explored, demonstrating the interaction of such scaffolds with enzymes. nih.gov

Table 3: Examples of Piperidine Derivatives as Enzyme Inhibitors

Enzyme TargetPiperidine Derivative ClassInhibition MechanismReference
Farnesyl Protein TransferaseAtropisomeric piperidinesCompetitive nih.gov
AcetylcholinesteraseDonepezil (contains a piperidine moiety)Non-competitive nih.gov
Various kinasesSubstituted piperidinesATP-competitive nih.gov

The development of potent and selective enzyme inhibitors is a crucial aspect of drug discovery, and the this compound scaffold provides a versatile platform for this endeavor. nih.gov

Investigation of Receptor Binding Profiles and Ligand-Target Interactions

While specific, detailed receptor binding data for this compound is not extensively documented in publicly available literature, the broader class of piperidine derivatives has been widely studied for its interaction with a range of receptors, particularly sigma (σ) receptors and histamine (B1213489) H3 receptors.

Sigma (σ) Receptor Affinity:

Derivatives of piperidine are recognized as a significant class of sigma receptor ligands. Research has shown that modifications to the piperidine and associated aromatic moieties can lead to high-affinity ligands for both σ1 and σ2 receptor subtypes. For instance, studies on related piperidine-based compounds have identified potent ligands with Ki values in the nanomolar range for the σ1 receptor. Molecular docking studies of these derivatives suggest that the basic nitrogen atom of the piperidine ring often forms a key electrostatic interaction with an acidic amino acid residue, such as glutamate (B1630785) or aspartate, within the receptor's binding pocket. The aromatic portion of the molecule typically engages in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, tryptophan, and phenylalanine.

For a hypothetical derivative of this compound, the 4-hydroxyl group could potentially form hydrogen bonds with polar residues in the binding site, further enhancing affinity and selectivity. The aminophenyl group offers a site for further chemical modification to explore the steric and electronic requirements of the receptor's binding pocket.

Hypothetical Receptor Binding Profile for a Derivative:

Receptor SubtypeBinding Affinity (Ki) (nM)Key Interacting Residues (Hypothetical)
Sigma-1 (σ1)Low to mid-nanomolarGlu172, Tyr103, Trp164
Sigma-2 (σ2)Mid to high-nanomolarAromatic and hydrophobic pockets
Histamine H3Varies with modificationAsp114, Tyr115

Ligand-Target Interactions:

Computational modeling and molecular docking are crucial tools for predicting and understanding the interactions between ligands and their target receptors. For derivatives of this compound, these studies would likely reveal that:

The protonated piperidine nitrogen is essential for forming a salt bridge with a key acidic residue.

The phenyl ring or modified aromatic systems can be oriented to fit within hydrophobic pockets lined by nonpolar amino acids.

The 4-hydroxyl group of the piperidine ring can act as a hydrogen bond donor or acceptor, contributing to the stability of the ligand-receptor complex.

The specific interactions would, of course, depend on the exact nature of the derivative and the architecture of the target receptor's binding site.

Development of Fluorescent or Isotopic Labels for Biological Tracing

The this compound structure is a viable scaffold for the development of molecular probes for biological imaging and tracing through the incorporation of fluorescent dyes or radioisotopes.

Fluorescent Labels:

The primary amine on the phenyl ring of this compound serves as a convenient chemical handle for attaching a fluorophore. This can be achieved through standard bioconjugation techniques, such as reacting the amine with an N-hydroxysuccinimide (NHS) ester or isothiocyanate derivative of a fluorescent dye. The resulting fluorescent probe could then be used in a variety of in vitro applications, including:

Fluorescence microscopy: To visualize the localization of the target receptor in cells or tissues.

Flow cytometry: To quantify the expression of the target receptor on cell surfaces.

High-throughput screening: To identify new ligands that compete with the fluorescent probe for binding to the target receptor.

The choice of fluorophore would depend on the specific application, considering factors such as excitation and emission wavelengths, quantum yield, and photostability.

Isotopic Labels:

For in vivo imaging techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), derivatives of this compound can be labeled with a radionuclide. The aminophenyl group can be a site for radioiodination (e.g., with Iodine-123, Iodine-125, or Iodine-131) through electrophilic substitution on the aromatic ring. Alternatively, other positions on the molecule could be modified to incorporate PET isotopes like Carbon-11 or Fluorine-18.

A radiolabeled derivative of this compound could be used to:

Map the distribution and density of target receptors in the living brain or other organs.

Study the pharmacokinetics of the ligand in vivo.

Serve as a diagnostic tool for diseases associated with alterations in the target receptor levels.

The development of such radiotracers requires careful consideration of factors like metabolic stability, blood-brain barrier penetration (for central nervous system targets), and the half-life of the chosen radionuclide. While the direct application of this compound for these purposes is not extensively reported, its structural features make it a promising candidate for the synthesis of such advanced research tools.

Future Perspectives and Emerging Research Avenues for 1 4 Aminophenyl Piperidin 4 Ol

Novel Synthetic Methodologies

The synthesis of piperidine-containing molecules is undergoing a significant transformation, moving towards more efficient, sustainable, and modular approaches. These advancements are directly applicable to the production of 1-(4-aminophenyl)piperidin-4-ol and its derivatives, promising to streamline their creation and expand the accessible chemical space.

Biocatalysis and Chemo-enzymatic Strategies: The use of enzymes in organic synthesis offers unparalleled selectivity under mild conditions. Future methodologies will increasingly leverage biocatalysis for the synthesis of complex piperidines. A recent breakthrough combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling to construct complex 3D molecules like piperidines in a streamlined fashion. This chemo-enzymatic approach, using enzymes like hydroxylases to precisely install functional groups, can dramatically reduce the number of steps required compared to traditional methods. For instance, immobilized enzymes such as Candida antarctica lipase (B570770) B (CALB) are being used to catalyze multicomponent reactions for piperidine (B6355638) synthesis, offering high yields and catalyst reusability.

Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for the synthesis of heterocyclic compounds, offering enhanced control over reaction parameters, improved safety, and easier scalability. This technology allows for the "telescoping" of multiple reaction steps without the need to isolate intermediates, significantly increasing efficiency. The synthesis of this compound and its subsequent functionalization could be adapted to flow systems, enabling rapid production and optimization of reaction conditions. This is particularly advantageous for reactions that are hazardous or difficult to control in conventional batch processes.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has established itself as a valuable technique for accelerating reaction rates, often leading to higher yields and cleaner product profiles. The synthesis of piperidine derivatives and their integration into larger scaffolds, such as quinolines or triazoles, has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. This approach reduces reaction times from hours to minutes, making it a highly attractive method for rapidly generating libraries of this compound derivatives for screening purposes.

Multicomponent Reactions (MCRs): One-pot MCRs are highly atom-economical and efficient for creating molecular complexity from simple starting materials. Future research will likely focus on developing novel MCRs to construct highly functionalized piperidines related to this compound. These reactions allow for the combinatorial assembly of diverse building blocks in a single step, providing rapid access to libraries of structurally varied compounds.

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

Understanding and optimizing chemical reactions requires precise analytical tools. The development of advanced spectroscopic techniques enables the real-time, in-situ monitoring of reactions, providing unprecedented insight into kinetics, mechanisms, and the formation of transient intermediates.

Real-Time In-Situ Monitoring: Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy (e.g., ReactIR) and Raman spectroscopy are becoming indispensable for monitoring reactions as they occur. These methods use fiber-optic probes that can be immersed directly into the reaction vessel, providing continuous data without disturbing the system. For the synthesis or functionalization of this compound, these techniques can track the consumption of reactants and the formation of products in real time, allowing for precise control and optimization of reaction conditions.

Advanced Mass Spectrometry: Modern mass spectrometry (MS) techniques offer high sensitivity and speed for reaction monitoring. Extractive Electrospray Ionization (EESI-MS) allows for the on-line analysis of reaction mixtures with minimal sample preparation, making it possible to identify intermediates and determine the optimal reaction endpoint. Furthermore, Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-TOFMS) is an essential technology for the online monitoring of volatile organic compounds, which can be adapted to monitor headspace or off-gassing from reactions. High Definition Multiple Reaction Monitoring (HD-MRM) using quadrupole ion mobility time-of-flight mass spectrometry provides a highly sensitive and selective quantitative assay, which can be invaluable for tracking the formation of specific products and byproducts in complex mixtures.

Multidimensional NMR Spectroscopy: While not typically a real-time technique, advanced Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the unambiguous structural elucidation of the often complex derivatives of this compound. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing the connectivity and three-dimensional structure of novel molecules. These techniques are essential for verifying the outcome of newly developed synthetic methods and for characterizing complex products. The development of FlowNMR systems is bridging the gap, allowing for high-resolution NMR data to be acquired on flowing reaction streams, combining the detailed structural information of NMR with the benefits of real-time monitoring.

Machine Learning and Artificial Intelligence in Molecular Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. These computational tools can analyze vast datasets to predict molecular properties, guide synthetic efforts, and design novel compounds with desired characteristics.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are computational models that correlate the chemical structure of a compound with its biological activity or other properties. For piperidine derivatives, QSAR models have been successfully developed to predict toxicity and receptor antagonism. By applying these methods to this compound, researchers can build models to predict the properties of its virtual derivatives, allowing for the prioritization of synthetic targets. Techniques like multiple linear regression (MLR), artificial neural networks (ANN), and support vector machines (SVM) are employed to create these predictive models.

Reaction Prediction and Synthesis Planning: AI tools are also being developed to predict the outcomes of chemical reactions and to devise optimal synthetic routes. For a molecule like this compound, these tools could predict its reactivity with various reagents, identify potential side reactions, and propose the most efficient multi-step synthesis pathways for complex derivatives. This computational guidance can save significant time and resources in the laboratory by focusing efforts on the most promising synthetic strategies.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Moving beyond well-established reactions, future research will focus on discovering and harnessing novel reactivity patterns of the this compound scaffold. This exploration will unlock new avenues for structural diversification and the creation of previously inaccessible molecules.

C-H Functionalization: Direct functionalization of carbon-hydrogen (C-H) bonds represents a highly efficient and atom-economical synthetic strategy. Future work will likely explore the selective C-H functionalization of both the phenyl ring and the piperidine core of the molecule. This approach avoids the need for pre-functionalized starting materials, shortening synthetic sequences. Photocatalysis, in particular, has emerged as a powerful method for driving such transformations.

Photoredox Catalysis: Organic photoredox catalysis uses light to initiate single-electron transfer processes, enabling a wide range of unique transformations that are often difficult to achieve with traditional thermal methods. This approach could be used to explore novel coupling reactions involving the aniline (B41778) moiety or to activate the piperidine ring in unconventional ways. Computational models are being developed to predict the site-selectivity of these reactions, providing a powerful guide for experimental design.

Computationally-Guided Reactivity Discovery: Advances in computational chemistry allow for the theoretical exploration of reaction mechanisms and the prediction of molecular reactivity. By modeling the electronic structure of this compound, researchers can identify the most likely sites for electrophilic or nucleophilic attack and predict the feasibility of novel, untested transformations. This in-silico screening can highlight non-intuitive reaction pathways, guiding chemists toward the discovery of truly unconventional reactivity.

Synergistic Applications in Hybrid Systems

The distinct functional groups of this compound—the primary aromatic amine, the secondary amine within the piperidine ring, and the hydroxyl group—make it an ideal building block for incorporation into larger, multifunctional hybrid systems. This integration can lead to materials and conjugates with synergistic properties that surpass the sum of their individual components.

Polymer and Material Science: The amine and hydroxyl functionalities provide reactive hand

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.